N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5

Click Chemistry Bioconjugation Fluorescent Labeling

The target compound, systematically named 2-[5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride (CAS 2107273-50-5, molecular formula C₄₇H₆₇ClN₂O₁₀, MW 855.5 g/mol), is commercially cataloged as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5. It belongs to the pentamethine cyanine (Cy5) class of far-red fluorescent dyes, characterized by excitation/emission maxima at 649/667 nm, a central conjugated penta-2,4-dienylidene bridge linking two 1,3,3-trimethylindolium heterocycles, and asymmetric PEG side-chain functionalization that confers both aqueous solubility and bioorthogonal conjugation capability.

Molecular Formula C47H67ClN2O10
Molecular Weight 855.5 g/mol
Cat. No. B15541125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5
Molecular FormulaC47H67ClN2O10
Molecular Weight855.5 g/mol
Structural Identifiers
InChIInChI=1S/C47H67N2O10.ClH/c1-9-19-51-22-23-53-26-27-55-29-31-57-33-35-59-39-16-18-43-41(37-39)47(4,5)45(49(43)7)14-12-10-11-13-44-46(2,3)40-36-38(15-17-42(40)48(44)6)58-34-32-56-30-28-54-25-24-52-21-20-50-8;/h1,10-18,36-37H,19-35H2,2-8H3;1H/q+1;/p-1
InChIKeyXQTUJSZRBUKFNO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: Procurement-Grade PEG-Linked Cyanine Dye for Click Chemistry Bioconjugation


The target compound, systematically named 2-[5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole chloride (CAS 2107273-50-5, molecular formula C₄₇H₆₇ClN₂O₁₀, MW 855.5 g/mol), is commercially cataloged as N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5 . It belongs to the pentamethine cyanine (Cy5) class of far-red fluorescent dyes, characterized by excitation/emission maxima at 649/667 nm, a central conjugated penta-2,4-dienylidene bridge linking two 1,3,3-trimethylindolium heterocycles, and asymmetric PEG side-chain functionalization that confers both aqueous solubility and bioorthogonal conjugation capability .

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: Why In-Class Cyanine Dyes Are Not Functionally Interchangeable


While many Cy5-class dyes share similar excitation/emission maxima near 649/667 nm, functional substitution is precluded by three orthogonal structural variables that dictate experimental utility: (i) the presence or absence of a terminal alkyne moiety determines compatibility with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry ; (ii) the length, composition, and asymmetry of pendant PEG chains govern aqueous solubility, aggregation propensity, and steric accessibility during conjugation ; and (iii) the number and position of reactive handles dictate whether the dye can serve as a monofunctional label or a heterobifunctional linker [1]. A generic Cy5 NHS ester, a sulfo-Cy5 azide, or a non-functionalized ICG analog cannot replicate the exact spatial, solubility, and reactivity profile of this specific PEG-alkyne architecture, rendering substitution scientifically invalid without full revalidation of conjugation efficiency, labeling stoichiometry, and downstream assay performance.

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: Quantitative Differentiation Evidence Against Closest Analogs


Click Chemistry Orthogonality vs. Non-Functionalized Cy5 Dyes: Terminal Alkyne Enables Bioorthogonal CuAAC Conjugation

This compound possesses a single terminal propargyl (alkyne) group on one PEG side-chain, whereas standard Cy5 carboxylic acid or NHS ester dyes lack any alkyne functionality . The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing biomolecules, a bioorthogonal reaction that cannot be performed with non-functionalized Cy5 analogs . Alkyne-functionalized cyanine dyes have been successfully employed for labeling metabolically incorporated sugar-azides on the surface of living neuroblastoma cells for direct stochastic optical reconstruction microscopy (dSTORM), demonstrating the functional utility of this specific reactive handle [1]. Non-alkyne Cy5 dyes require alternative conjugation chemistries (e.g., NHS-ester/amine) that lack bioorthogonality in complex biological milieux .

Click Chemistry Bioconjugation Fluorescent Labeling

Aqueous Solubility Advantage of PEG Linkers vs. Non-PEGylated Cy5 Dyes

The target compound incorporates two PEG₄ chains (one methoxy-terminated, one propargyl-terminated) covalently attached to the indolium heterocycles . Hydrophilic PEG spacers are documented to increase solubility in aqueous media and reduce steric hindrance during biomolecule binding . In contrast, non-PEGylated Cy5 dyes exhibit limited aqueous solubility and require organic co-solvent (e.g., DMSO) for dissolution prior to biomolecule labeling, with vendor documentation explicitly stating that 'using of organic co-solvent to dissolve this molecular is necessary for efficient reaction' . While sulfonated Cy5 (sulfo-Cy5) also achieves high aqueous solubility via charged sulfonate groups, that approach introduces additional negative charge that may alter biomolecule interactions or electrophoretic mobility, whereas PEG-based solubilization is charge-neutral .

Aqueous Solubility PEGylation Protein Labeling

Mono-Functional Alkyne vs. Bis-Alkyne Cy5 Analogs: Controlled 1:1 Conjugation Stoichiometry

The target compound bears exactly one terminal alkyne group (propargyl) and one non-reactive methoxy terminus on the opposing PEG chain . This contrasts with bis-propargyl Cy5 analogs such as N,N'-bis-(propargyl-PEG4)-Cy5, which contain two terminal alkyne groups . A mono-functional alkyne design ensures a defined 1:1 conjugation stoichiometry when reacting with an azide-modified biomolecule, preventing undesired crosslinking or dimerization. The bis-alkyne analog is explicitly marketed as a 'crosslinker containing two propargyl groups' intended for bridging applications rather than simple monofunctional labeling . Selection of the wrong alkyne multiplicity leads to uncontrolled polymerization or heterogeneous labeling patterns that compromise quantitative fluorescence analysis.

Conjugation Stoichiometry Crosslinking Control PROTAC Linker

Standard Cy5 Spectral Compatibility vs. Near-Infrared Dyes (ICG/sulfo-Cy7.5): Instrument Compatibility Advantage

This compound exhibits excitation/emission maxima at 649/667 nm , which aligns with standard Cy5 filter sets and laser lines (633 nm HeNe, 647 nm diode) ubiquitous across commercial fluorescence instrumentation. In contrast, near-infrared dyes such as indocyanine green (ICG, λex/em ~780/800 nm) and sulfo-Cyanine7.5 (λex/em 778/797 nm) require specialized NIR detectors and laser sources not available on many standard confocal microscopes, flow cytometers, or plate readers . While sulfo-Cyanine7.5 offers a higher quantum yield (Φ = 0.21) compared to ICG (Φ = 0.12-0.14) , both NIR dyes operate outside the standard visible-range detection capabilities of widely deployed laboratory instruments. The 649/667 nm spectral profile of this Cy5 derivative ensures compatibility with pre-existing Cy5 channel configurations without hardware modification or filter upgrades.

Spectral Compatibility Flow Cytometry Confocal Microscopy

Single Alkyne vs. Sulfo-Cy5 Alkyne: Charge-Neutral PEG Architecture for Non-Perturbative Labeling

This compound achieves aqueous solubility through neutral PEG₄ chains rather than the sulfonate groups (SO₃⁻) employed in sulfo-Cy5 alkyne derivatives . Sulfo-Cy5 alkyne contains multiple negatively charged sulfonate moieties that confer high hydrophilicity and aqueous solubility but introduce substantial negative charge to labeled conjugates . In applications where the native charge state of the biomolecule must be preserved—such as electrophoretic mobility shift assays (EMSA), isoelectric focusing, or studies of charge-sensitive protein-protein interactions—the introduction of multiple negative charges via sulfonation can artifactually alter migration patterns or binding affinities. The charge-neutral PEG architecture of this compound provides aqueous solubility without modifying the net charge of the labeled species .

Charge-Neutral Labeling Electrophoretic Mobility Protein Interaction

N-methyl-N'-methyl-O-(m-PEG4)-O'-(propargyl-PEG4)-Cy5: High-Value Application Scenarios Supported by Differentiation Evidence


PROTAC Linker Synthesis and Ternary Complex Visualization

This compound is explicitly cataloged as a PEG-based PROTAC linker . Its mono-alkyne functionality enables controlled CuAAC conjugation to azide-modified E3 ligase ligands or target-protein binding moieties without crosslinking side reactions that would occur with bis-alkyne analogs. The resultant dye-labeled PROTAC molecule retains the Cy5 spectral profile (649/667 nm) compatible with standard fluorescence instrumentation, enabling direct visualization of ternary complex formation, cellular uptake, and subcellular localization in live-cell imaging studies . The PEG spacers provide sufficient linker length to reduce steric hindrance between the fluorophore and the PROTAC binding interfaces.

Bioorthogonal Labeling of Azide-Modified Oligonucleotides and Nucleic Acids

The terminal alkyne group enables efficient CuAAC click chemistry with azide-functionalized DNA or RNA oligonucleotides . The mono-alkyne design ensures 1:1 dye-to-oligonucleotide stoichiometry, critical for quantitative fluorescence applications such as FRET, qPCR probe design, and single-molecule FISH (smFISH). The aqueous compatibility conferred by PEG chains permits conjugation in aqueous buffer systems without the organic co-solvents required for non-PEGylated Cy5 alkyne derivatives, thereby preserving oligonucleotide secondary structure and reducing precipitation risk during labeling .

Charge-Neutral Fluorescent Labeling for Electrophoretic Mobility Shift Assays (EMSA)

For protein-nucleic acid interaction studies where preservation of native electrophoretic mobility is essential, the charge-neutral PEG architecture of this compound provides a distinct advantage over sulfonated Cy5 analogs . Sulfo-Cy5 dyes introduce multiple negatively charged sulfonate groups that can artifactually accelerate or retard migration in gel-based assays. The neutral PEG chains of this compound enable fluorescent detection without altering the charge-dependent mobility of the labeled species, ensuring that observed band shifts reflect authentic binding events rather than dye-induced charge artifacts .

Fluorescence-Based Receptor-Binding Studies Using Heterobifunctional Conjugation Strategies

Building on established protocols for asymmetric cyanine dyes as heterobifunctional linkers, this compound can be employed as a fluorescent reporter in receptor-binding assays [1]. Its single terminal alkyne allows for site-specific conjugation to one component of a binding pair (e.g., ligand or antibody fragment), while the Cy5 fluorophore provides robust, pH-insensitive far-red fluorescence for quantification via plate reader, flow cytometry, or microscopy. The 649/667 nm spectral profile positions the emission in a region with low biological autofluorescence, improving signal-to-noise ratio in cellular and tissue-based assays compared to shorter-wavelength dyes (e.g., fluorescein, Cy3).

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